[4-(PHENYLSULFONYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
Overview
Description
4-(Phenylsulfonyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a phenylsulfonyl group and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring Opening of Aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzothiophene moiety.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Biological Activity:
Medicine:
Pharmaceuticals: Investigated for potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action for this compound is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone: Similar structure but lacks the benzothiophene moiety.
Piperazine derivatives: Various piperazine derivatives with different substituents on the piperazine ring.
Uniqueness:
- The presence of both a phenylsulfonyl group and a benzothiophene moiety makes this compound unique compared to other piperazine derivatives.
- Its structural complexity offers potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(18-14-15-6-4-5-9-17(15)25-18)20-10-12-21(13-11-20)26(23,24)16-7-2-1-3-8-16/h1-3,7-8,14H,4-6,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRKNSRXGPUGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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